molecular formula C18H14F3N3OS2 B2368559 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-32-5

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2368559
CAS No.: 392301-32-5
M. Wt: 409.45
InChI Key: HJOOIIKQNOBGBB-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with the molecular formula C19H15F3N2OS This compound is notable for its unique structure, which includes a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to form strong interactions with biological molecules, while the thiadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. For example:

The presence of the trifluoromethyl group and the specific substitution pattern in 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

4-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-2-6-13(7-3-11)15(25)22-16-23-24-17(27-16)26-10-12-4-8-14(9-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOIIKQNOBGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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